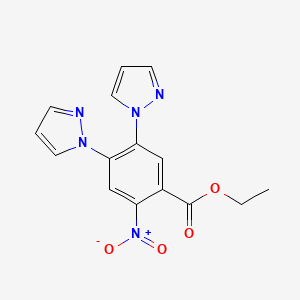

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

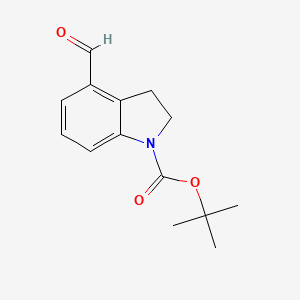

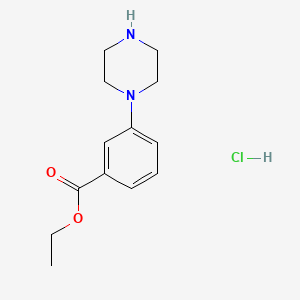

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a chemical compound with the molecular formula C15H13N5O4 . It contains a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .

Molecular Structure Analysis

The molecular structure of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is characterized by several key features. It has a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, and 16 aromatic bonds . The molecule also contains 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .Physical And Chemical Properties Analysis

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate has a molecular weight of 327.3 . It appears as a white to yellow solid at room temperature . The compound has a storage temperature of +4°C .Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's applications in synthesis and chemical reactivity are foundational to its scientific utility. A study on the synthesis of p-Nitro-ethyl benzoate, which shares a structural similarity with Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, emphasizes the role of catalysts in achieving high yield and efficiency in organic synthesis processes. The research by Chen Lian-qing (2008) investigated potassium bisulfate as a catalyst, optimizing reaction conditions for maximal yield. This study illustrates the importance of catalyst selection and reaction optimization in the synthesis of complex organic compounds.

Hydrogen-Bonded Supramolecular Structures

The study of hydrogen-bonded supramolecular structures is another significant application area. Research on three substituted 4-pyrazolylbenzoates, which are closely related to Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, demonstrated the ability of such compounds to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. The work by J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell (2007) revealed intricate hydrogen bonding patterns, contributing to the understanding of molecular assembly and interaction in solid-state chemistry.

Antimicrobial Activity

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's framework is instrumental in synthesizing compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines by Venkateswarlu Banoji et al. (2022) highlighted a facile synthetic method leading to compounds demonstrating significant antibacterial and antifungal activity. This research underscores the potential of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate derivatives in developing new antimicrobial agents.

Corrosion Inhibition

Additionally, derivatives of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate have been explored as corrosion inhibitors. The study on pyranpyrazole derivatives as corrosion inhibitors for mild steel by P. Dohare et al. (2017) demonstrated that these compounds exhibit high efficiency in protecting mild steel against corrosion. This application is crucial for industrial processes, especially in metal pickling and preservation.

properties

IUPAC Name |

ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVCOTZKCUFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)